molecular formula C15H20BFO4 B13572162 Methyl 5-fluoro-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 5-fluoro-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13572162
M. Wt: 294.13 g/mol
InChI Key: HJQIBSCBZLUAPB-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid ester compound with a benzene ring structure.

Preparation Methods

The synthesis of Methyl 5-fluoro-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a three-step substitution reactionThe reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the substitution reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 5-fluoro-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The boronic acid ester group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to the disruption of metabolic pathways in cancer cells, resulting in cell death .

Comparison with Similar Compounds

Methyl 5-fluoro-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific substitution pattern and the presence of the boronic acid ester group. Similar compounds include:

These compounds share similar reactivity but differ in their specific applications and biological activities.

Properties

Molecular Formula

C15H20BFO4

Molecular Weight

294.13 g/mol

IUPAC Name

methyl 5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C15H20BFO4/c1-9-11(13(18)19-6)7-10(17)8-12(9)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3

InChI Key

HJQIBSCBZLUAPB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)C(=O)OC)F

Origin of Product

United States

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